tert-Butyl 2-(pyridin-4-yl)acetate
Overview
Description
Tert-Butyl 2-(pyridin-4-yl)acetate is a chemical compound that is part of a broader class of tert-butyl esters and pyridine derivatives. These compounds are of significant interest in the field of organic chemistry due to their utility in various synthetic applications, including the synthesis of pyrrole derivatives, pyridine derivatives, and other heterocyclic compounds. They often serve as intermediates in the synthesis of pharmaceuticals and other biologically active molecules .
Synthesis Analysis
The synthesis of tert-butyl esters and related pyridine derivatives can be achieved through various methods. For instance, tert-butyl 3-oxopent-4-ynoates can be obtained from arylacetylenes and acid chlorides, which are then activated by silver salts to induce cyclizations [1
Scientific Research Applications
Catalysis and Polymerization
The application of tert-Butyl 2-(pyridin-4-yl)acetate in catalysis is highlighted in the synthesis and polymerization of related compounds. For instance, Mennenga et al. (2015) described the synthesis and co-polymerization of a compound structurally related to tert-Butyl 2-(pyridin-4-yl)acetate, which yielded catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These compounds were used for kinetic studies in the acylation of tert-butanol, demonstrating significant catalytic activity (Mennenga, Dorn, Menzel, & Ritter, 2015).
Water Oxidation and Ru Complexes
In the field of water oxidation, Zong and Thummel (2005) synthesized a series of dinuclear complexes using tert-Butyl 2-(pyridin-4-yl)acetate derivatives. These complexes were found to be effective in oxygen evolution, demonstrating the potential of tert-Butyl 2-(pyridin-4-yl)acetate in catalyzing important chemical reactions (Zong & Thummel, 2005).
Sensor Application and Nanofibers
Li et al. (2019) explored the application of tert-Butyl 2-(pyridin-4-yl)acetate in the assembly of a polymeric-based ternary europium (III) complex system for sensor applications. Their work involved creating a nanometer scale membrane that exhibited intense red light under ultra-violet excitation, indicating its potential use in optical sensing structures (Li et al., 2019).
Synthesis and Structural Analysis
Garza-Ortiz et al. (2013) conducted a study involving the synthesis and structural analysis of compounds related to tert-Butyl 2-(pyridin-4-yl)acetate, providing insights into the synthesis routes and molecular structures of these compounds (Garza-Ortiz et al., 2013).
Future Directions
The future directions for “tert-Butyl 2-(pyridin-4-yl)acetate” could involve further development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida sp . Additionally, it could be used in the development of new and potentially ‘greener’ catalytic processes .
properties
IUPAC Name |
tert-butyl 2-pyridin-4-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMCVWPUMALJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459771 | |
Record name | tert-Butyl 2-(pyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(pyridin-4-yl)acetate | |
CAS RN |
79757-20-3 | |
Record name | tert-Butyl 2-(pyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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